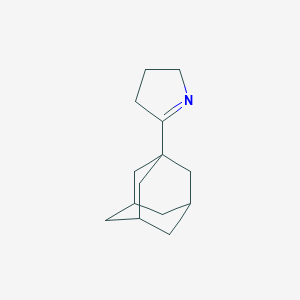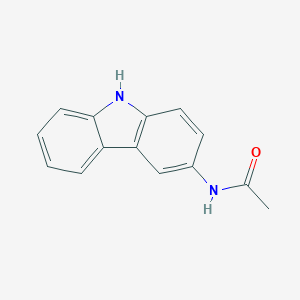
3-Acetylaminocarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylaminocarbazole, also known as 3AAC, is a heterocyclic aromatic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 3AAC has been used in various fields of research, including organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of 3-Acetylaminocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-Acetylaminocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
Studies have shown that 3-Acetylaminocarbazole has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Acetylaminocarbazole has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 3-Acetylaminocarbazole in lab experiments is its versatility. It can be easily synthesized and modified to suit a variety of research needs. However, one limitation of using 3-Acetylaminocarbazole is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the use of 3-Acetylaminocarbazole in scientific research. One area of interest is the development of new carbazole-based materials for use in electronic devices such as solar cells and LEDs. Another potential future direction is the use of 3-Acetylaminocarbazole as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetylaminocarbazole and its potential applications in cancer therapy and other areas of medicine.
合成法
The synthesis of 3-Acetylaminocarbazole can be achieved through several methods, including the Pictet-Spengler reaction, cyclization of 3-aminoacetophenone, and oxidative coupling of 3-aminoacetophenone. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 3-Acetylaminocarbazole. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 3-Acetylaminocarbazole.
科学的研究の応用
3-Acetylaminocarbazole has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a precursor for the synthesis of carbazole-based materials, and as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
CAS番号 |
57102-95-1 |
|---|---|
製品名 |
3-Acetylaminocarbazole |
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
N-(9H-carbazol-3-yl)acetamide |
InChI |
InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17) |
InChIキー |
JWFQIJOWFMAEMA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
その他のCAS番号 |
57102-95-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
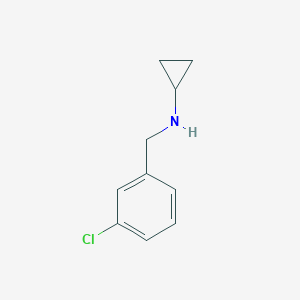
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

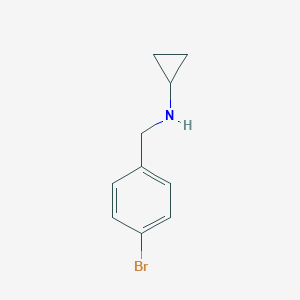
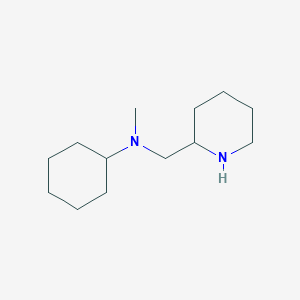
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
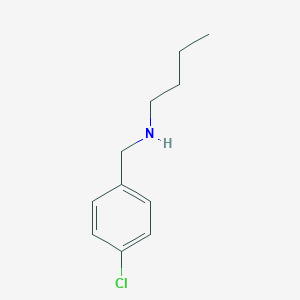
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
